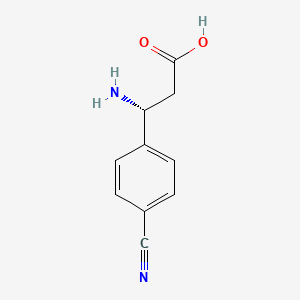

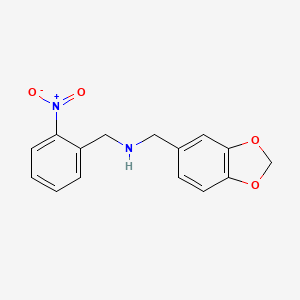

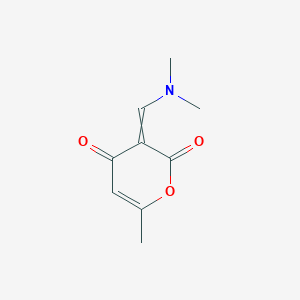

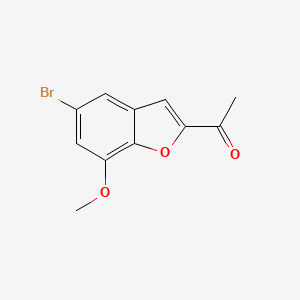

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine” often involves nucleophilic aromatic substitution reactions (SNAr), palladium-catalyzed cross-coupling reactions, or condensation reactions. For instance, Rahimpour et al. (2018) developed an efficient procedure for synthesizing 2-(4-amino-substituted benzylidene)indanone derivatives, which involves the reaction of 4-fluorobenzaldehyde with specific ketones and subsequent reactions with aliphatic or aromatic amines through SNAr reaction, showcasing a method that might be adaptable for the target compound's synthesis (Rahimpour et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds indicates the importance of substituent effects on the molecule's electronic and spatial configuration, affecting its reactivity and interaction with biological targets or other chemicals. For example, the study by Li et al. (2012) on a benzylpyridine derivative highlights how intermolecular interactions, such as hydrogen bonding, can influence the molecular assembly and stability, which is crucial for understanding the structural behavior of “(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine” (Li et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to the target molecule often include electrophilic and nucleophilic substitutions, highlighting the reactivity of such compounds towards various reagents. The work by Neue et al. (2013) on 2-borylbenzaldimines offers insights into the diverse reactivity of compounds with boron groups, which can shed light on the chemical behavior of “(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine” in the presence of electrophiles or nucleophiles (Neue et al., 2013).

Physical Properties Analysis

The physical properties of organic compounds, including solubility, melting point, and crystalline structure, are significantly influenced by their molecular architecture. Studies such as those by Thompson et al. (2005), who investigated the Suzuki cross-coupling of pyridylboronic acids with heteroaryl halides, provide valuable data on solubility and reactivity, which are essential for understanding the physical characteristics of “(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine” (Thompson et al., 2005).

Applications De Recherche Scientifique

1. Biomonitoring and Exposure Assessment

- Pyrethroid Pesticides Metabolites : The compound, particularly 4-fluoro-3-phenoxy benzoic acid (a related derivative), has been used as a biomarker to monitor exposure to pyrethroid pesticides in pregnant women, emphasizing its role in assessing potential public health concerns (Dereumeaux et al., 2018).

2. Clinical Research and Diagnostics

- Dopamine Receptor Imaging : A derivative, FIDA-2, which is a D2/D3 dopamine receptor antagonist, has been used in biodistribution and radiation dosimetry studies. It's applied in PET or SPECT imaging to visualize the dopaminergic system in the brain, providing insights into various neurological conditions (Mozley et al., 1995).

3. Dietary Intake and Carcinogen Exposure

- Heterocyclic Amines in Food : Studies have explored the presence of heterocyclic amines, like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, in cooked meats and their potential carcinogenic effects. Research emphasizes the continual human exposure to these amines through dietary sources, highlighting the importance of understanding their impact on health (Wakabayashi et al., 1993).

Orientations Futures

Propriétés

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12/h3-9,18H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGUYSAZLYGHJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353365 |

Source

|

| Record name | (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine | |

CAS RN |

355382-48-8 |

Source

|

| Record name | (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)